Product packaging for 1-Acetyl-indole-4-acetaldehyde(Cat. No.:)

1-Acetyl-indole-4-acetaldehyde

Cat. No.: B8307186
M. Wt: 201.22 g/mol
InChI Key: DBTYVLGSYIWCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-indole-4-acetaldehyde is a specialized fine chemical serving as a versatile synthetic intermediate in advanced research. Its molecular structure, featuring both an acetyl-protected indole nitrogen and a reactive acetaldehyde group, makes it a valuable precursor for constructing complex heterocyclic systems. Researchers utilize this compound in the synthesis of novel molecular scaffolds with potential applications in medicinal chemistry and drug discovery. The reactive aldehyde moiety allows for further functionalization through condensation reactions, making it a useful reagent for creating libraries of compounds for biological screening. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant scientific literature for specific application protocols and safety data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B8307186 1-Acetyl-indole-4-acetaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(1-acetylindol-4-yl)acetaldehyde

InChI

InChI=1S/C12H11NO2/c1-9(15)13-7-5-11-10(6-8-14)3-2-4-12(11)13/h2-5,7-8H,6H2,1H3

InChI Key

DBTYVLGSYIWCSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=C(C=CC=C21)CC=O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Acetyl Indole 4 Acetaldehyde

Retrosynthetic Analysis of 1-Acetyl-indole-4-acetaldehyde

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. airitilibrary.comamazonaws.comquizlet.com For this compound, the analysis involves two primary disconnections corresponding to the formation of the N-acetyl bond and the C-C bond of the acetaldehyde (B116499) side chain.

The most logical disconnections are:

N1-C(O) bond: A functional group interconversion (FGI) and disconnection at the N1-acetyl group suggests an N-acetylation reaction. This retro-step leads to indole-4-acetaldehyde as a key intermediate.

C4-Cα bond: The acetaldehyde side chain at the C4 position can be disconnected. This suggests its introduction via a precursor, most commonly the corresponding aldehyde, indole-4-carbaldehyde. This simplifies the intermediate to a C4-formylated indole (B1671886) scaffold. The transformation from a formyl group to an acetaldehyde group is a standard one-step homologation reaction (e.g., Wittig reaction).

Indole Ring Formation: The indole-4-carbaldehyde intermediate can be further disconnected through established indole syntheses, such as the Fischer, Madelung, or Larock syntheses, leading back to simple, commercially available substituted anilines and carbonyl compounds.

This analysis identifies two key challenges in the forward synthesis: the selective N-acetylation of an indole and, more significantly, the regioselective introduction of a functional group at the C4 position of the indole nucleus.

Targeted Functionalization Strategies for Indole Derivatives

Building the this compound molecule relies on precise methods for adding the required functional groups to a pre-existing indole core.

The N-acylation of indoles is a fundamental transformation, though it can be challenging due to the relatively low nucleophilicity of the indole nitrogen. researchgate.net A variety of methods have been developed to achieve this efficiently.

Classical Methods: The most common approach involves reacting the indole with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a base. The base deprotonates the indole N-H, increasing its nucleophilicity to facilitate the attack on the acylating agent.

Thioester-Based Acylation: A mild and highly chemoselective method for N-acylation uses thioesters as a stable acyl source. beilstein-journals.org This reaction proceeds via a base-promoted deprotonation of the indole, followed by nucleophilic substitution on the thioester. beilstein-journals.org

Electrochemical Methods: An environmentally friendly approach utilizes electrochemical synthesis. In this "anion pool" method, the indole is electrochemically reduced to generate an indole anion, which then reacts with an acid anhydride to achieve selective N1-acylation. organic-chemistry.orgnih.gov This process is base-free, catalyst-free, and avoids the use of precious-metal electrodes. organic-chemistry.org

MethodAcylating AgentKey Conditions/CatalystAdvantagesReference
Classical AcylationAcetyl Chloride / Acetic AnhydrideBase (e.g., NaH, Pyridine)Widely used, readily available reagents. researchgate.net
Thioester-MediatedS-Alkyl ThioacetateBase (e.g., Cs₂CO₃)Mild, high chemoselectivity, good functional group tolerance. beilstein-journals.org
Electrochemical "Anion Pool"Acetic AnhydrideElectrochemical reduction (constant current)Green, base-free, catalyst-free, operationally simple. organic-chemistry.orgnih.gov

Functionalizing the C4 position of indole is a significant synthetic hurdle because it is the least intrinsically reactive site for electrophilic substitution. nih.gov

Directed C-H Activation: Recent advances have focused on transition metal-catalyzed C-H activation, which has become a powerful strategy for late-stage diversification of indoles at the C4 position. nih.gov These methods often employ a directing group (DG), typically at the N1 or C3 position, to guide a metal catalyst (commonly rhodium or palladium) to the adjacent C4-H bond. nih.govnih.gov For instance, a removable group on the indole nitrogen can direct ortho-lithiation and subsequent formylation at C4.

Vilsmeier-Haack and Friedel-Crafts Reactions: While classical electrophilic substitution reactions like the Vilsmeier-Haack formylation typically favor the C3 position, modifications to the substrate or reaction conditions can sometimes achieve C4 functionalization, although often with poor regioselectivity. For N-acetylindole, Friedel-Crafts acylation has been shown to occur at the C2 and C6 positions, highlighting the difficulty of targeting C4 directly. researchgate.net

Introduction of the Acetaldehyde Group: Once a C4-formyl group (-CHO) is installed, it can be extended to the required acetaldehyde side chain (-CH₂CHO). This is a standard homologation that can be achieved via several methods, most notably the Wittig reaction with (methoxymethyl)triphenylphosphine, followed by hydrolysis of the resulting enol ether.

Modern Indole Synthesis Principles Applicable to this compound Scaffolds

Instead of functionalizing a pre-made indole, modern synthetic principles focus on constructing the indole ring itself in a more efficient and sustainable manner. These methods can be adapted to produce precursors already bearing the necessary C4-substituent.

Green chemistry aims to reduce the environmental impact of chemical processes through higher efficiency, use of safer solvents, and reduced waste. researchgate.nettandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. tandfonline.com In the context of indole synthesis (e.g., Fischer, Hemetsberger-Knittel), microwaves can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner products compared to conventional heating. tandfonline.commdpi.com This technique allows for rapid heating to temperatures exceeding the solvent's boiling point in sealed vessels. mdpi.com

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are gaining attention as green solvent alternatives due to their non-volatility, thermal stability, and potential for reuse. nih.gov They can function as both the solvent and the catalyst. scirp.org For example, Brønsted acidic ionic liquids have been successfully used to catalyze the Fischer indole synthesis in water, creating an environmentally benign system where the product can be easily separated and the catalyst recycled. rsc.org

Solvent-Free Conditions: Conducting reactions without a solvent (or "neat") minimizes waste and can lead to improved reaction kinetics. Various indole syntheses and functionalizations, such as the synthesis of bis(indolyl)methanes, have been effectively performed under solvent-free conditions, often at room temperature or with gentle heating. researchgate.netbeilstein-journals.org

Green ApproachPrincipleApplication to Indole SynthesisKey AdvantagesReference
Microwave-Assisted SynthesisRapid, uniform heating via dielectric interactions.Accelerates classical indole syntheses (e.g., Fischer, Bischler).Reduced reaction times, higher yields, fewer side products. researchgate.nettandfonline.com
Ionic LiquidsNon-volatile, reusable solvents; can be designed to be catalytic.Used as recyclable acid catalysts and solvents in Fischer indole synthesis.Environmentally benign, catalyst recyclability, enhanced reaction rates. nih.govrsc.org
Solvent-Free ConditionsReactants are mixed without a solvent medium.Used in condensations and multicomponent reactions to form indole derivatives.Reduced waste, cost-effective, simplified workup, often milder conditions. researchgate.netbeilstein-journals.org

Microflow or continuous flow synthesis represents a paradigm shift from traditional batch processing. mdpi.com Reactions are performed in a continuous stream within small-diameter tubes or microreactors. This technology offers numerous advantages for synthesizing complex molecules like functionalized indoles.

The key benefits of microflow synthesis include:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient and precise temperature control, minimizing hot spots and preventing runaway reactions.

Enhanced Safety: Hazardous or unstable intermediates can be generated and consumed in situ without accumulating in large quantities, making the process inherently safer.

Rapid Mixing: Efficient mixing allows for precise control over reaction times, often reducing them from hours to minutes or even seconds. mdpi.com

Scalability: Production can be easily scaled up by running the system for a longer duration or by using multiple reactors in parallel ("numbering-up"), bypassing the challenges of scaling up batch reactors.

The Fischer indole synthesis, a pillar of indole preparation, has been successfully adapted to continuous flow systems. mdpi.com By pumping a mixture of an arylhydrazine and a ketone or aldehyde through a heated flow reactor containing a catalyst, the desired indole can be produced with high efficiency and control, demonstrating the potential of this technology for the synthesis of precursors to this compound. mdpi.com

Metal-Catalyzed Reactions (e.g., Palladium and Nickel Catalysis)

The direct introduction of functional groups at the C4 position of the indole ring is a formidable challenge due to the inherent electronic properties of the indole nucleus, which favor electrophilic substitution at C3. nih.gov However, transition metal catalysis, particularly with palladium and nickel, has emerged as a powerful tool to override this natural reactivity and achieve regioselective C4-functionalization.

Palladium catalysis has been extensively explored for the C-H functionalization of indoles. Achieving C4-selectivity often necessitates the use of a directing group on the indole nitrogen or at the C3 position to steer the metal catalyst to the desired C-H bond. For the synthesis of a precursor to this compound, a palladium-catalyzed C4-alkenylation or C4-alkynylation would be a key step. For instance, a vinyl or ethynyl (B1212043) group could be installed at the C4 position of a 1-acetylindole (B1583761) derivative. Subsequent oxidation of the vinyl group, for example via a Wacker-type oxidation, could then yield the desired acetaldehyde functionality. wikipedia.orglibretexts.orgalfa-chemistry.com While the Wacker oxidation of terminal olefins typically yields methyl ketones, modifications to direct the oxidation to the terminal carbon to form an aldehyde are an active area of research. doi.orgnih.gov

Recent studies have demonstrated the feasibility of palladium-catalyzed C4-olefination of indole derivatives. These reactions often employ an oxidizing agent and may require specialized ligands to control regioselectivity. nih.gov

Catalyst SystemSubstrateCoupling PartnerProductReference
Pd(OAc)₂ / Ligand1-AcetylindoleAlkene1-Acetyl-4-vinylindoleFictionalized Example
PdCl₂(CH₃CN)₂1-Acetyl-3-directing group-indoleAlkyne1-Acetyl-4-alkynyl-3-directing group-indoleFictionalized Example

Nickel catalysis offers a more cost-effective and sustainable alternative to palladium for cross-coupling and C-H functionalization reactions. Nickel catalysts have been successfully employed for the C-H alkylation of indoles with unactivated alkyl chlorides, demonstrating their utility in forming C-C bonds at various positions of the indole ring. While direct C4-acetaldehydation is not reported, the installation of a suitable precursor group via nickel catalysis is a viable strategy.

C-H Activation/Functionalization-Based Methods

Direct C-H activation is a highly atom-economical and efficient strategy for the synthesis of complex molecules, as it avoids the pre-functionalization of starting materials. The regioselective C-H functionalization of the indole benzenoid ring (C4-C7) is particularly challenging but has seen significant progress. acs.orgnih.gov

For the synthesis of this compound, a C-H activation approach would ideally target the C4-H bond of 1-acetylindole directly. This is typically achieved by employing a directing group that positions a transition metal catalyst in proximity to the target C-H bond. Various directing groups installed at the N1 or C3 position of the indole have been shown to facilitate C4-functionalization. nih.gov For instance, a removable directing group at the C3 position could be used to introduce a vinyl or other precursor group at C4, which could then be converted to the acetaldehyde.

Recent research has highlighted the use of transient directing groups, which are formed in situ, react, and are then removed in a one-pot procedure, further enhancing the efficiency of these transformations.

CatalystDirecting Group PositionFunctional Group Introduced at C4Key Feature
Rhodium(III)C3-carbonylAlkenylDirect C4-alkenylation
Palladium(II)N1-pyridineArylControl of regioselectivity
Ruthenium(II)C3-aldehydeAlkenylMild reaction conditions

These C-H activation methodologies provide powerful avenues for accessing C4-functionalized indoles, which are crucial intermediates for the synthesis of the target molecule.

Multicomponent Reaction Pathways for this compound Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and ability to rapidly generate molecular diversity. arkat-usa.orgnih.govconsensus.appresearchgate.netacs.org While the direct synthesis of this compound via an MCR is not established, these reactions are exceptionally well-suited for the synthesis of its complex analogues.

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can incorporate indole-derived components. nih.govrsc.orgrsc.orgsemanticscholar.orgacs.orgnih.govwikipedia.orgresearchgate.netorganic-chemistry.org For instance, an indole-4-carboxaldehyde (B46140) could serve as the aldehyde component in a Passerini reaction, reacting with an isocyanide and a carboxylic acid to yield an α-acyloxy amide derivative at the C4 position. wikipedia.org

Similarly, in an Ugi four-component reaction, an indole-based aldehyde, amine, carboxylic acid, or isocyanide can be employed to generate highly functionalized indole derivatives. nih.govrsc.orgrsc.org These reactions allow for the introduction of multiple points of diversity in a single step, providing rapid access to libraries of indole analogues for biological screening.

Multicomponent ReactionIndole-based ComponentOther ReactantsProduct Class
Passerini ReactionIndole-4-carboxaldehydeIsocyanide, Carboxylic Acidα-Acyloxy amides
Ugi ReactionIndole-4-carboxaldehydeAmine, Isocyanide, Carboxylic Acidα-Acylamino amides
Ugi ReactionTryptamine (B22526) (Indole-based amine)Aldehyde, Isocyanide, Carboxylic AcidPeptidomimetics

Challenges and Future Directions in Advanced Indole Aldehyde Synthesis

Despite the significant advancements in indole functionalization, the synthesis of specifically substituted indole aldehydes like this compound continues to present several challenges.

Challenges:

Regioselectivity: Achieving exclusive functionalization at the C4 position of the indole nucleus remains a primary hurdle. Overcoming the intrinsic preference for C2 and C3 reactivity often requires the use of directing groups, which adds extra steps to the synthetic sequence. nih.govnih.govresearchgate.netthieme-connect.com

Functional Group Tolerance: Many catalytic systems are sensitive to certain functional groups, which can limit their applicability in the synthesis of complex molecules.

Direct Installation of the Acetaldehyde Moiety: The direct, one-step introduction of an acetaldehyde group at the C4 position is a largely unsolved problem. Current strategies rely on multi-step sequences, which can be inefficient.

Scalability and Sustainability: The use of expensive and toxic heavy metal catalysts, as well as harsh reaction conditions, can be problematic for large-scale synthesis and raises environmental concerns. nih.gov

Future Directions:

Development of Novel Catalytic Systems: The design of new, more efficient, and selective catalysts, potentially based on earth-abundant and non-toxic metals, is a key area of future research. researchgate.netmdpi.comrsc.org

Ligand Design: The development of sophisticated ligands that can precisely control the regioselectivity of metal-catalyzed C-H functionalization without the need for covalent directing groups is a highly desirable goal.

Photoredox and Electrochemical Methods: The use of light or electricity to drive chemical reactions offers a sustainable and powerful alternative to traditional methods and is a rapidly growing area in organic synthesis.

Biocatalysis: The use of enzymes to perform selective C-H functionalization reactions under mild conditions is a promising green and highly selective approach.

Flow Chemistry: Performing reactions in continuous flow systems can offer improved safety, efficiency, and scalability compared to traditional batch processes.

Chemo and Regioselectivity in 1 Acetyl Indole 4 Acetaldehyde Derivatization

Impact of N1-Acetylation on Indole (B1671886) Core Reactivity

The acetylation of the indole nitrogen at the N1 position significantly alters the electron density and, consequently, the reactivity of the indole core. The acetyl group is an electron-withdrawing group, which decreases the nucleophilicity of the indole ring. This deactivation is a critical factor in controlling the regioselectivity of further substitutions.

Specifically, the N1-acetyl group reduces the high electron density typically found at the C3 position of the indole ring. In unsubstituted indoles, the C3 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. By acetylating the nitrogen, the propensity for electrophilic substitution at C3 is diminished, allowing for reactions to be directed to other positions on the benzene (B151609) portion of the indole nucleus. This modulation of reactivity is a key strategy in the synthesis of complex indole derivatives.

Furthermore, the N1-acetyl group can serve as a protecting group. It prevents unwanted side reactions at the nitrogen atom, such as N-alkylation or N-oxidation, during synthetic transformations targeting other parts of the molecule. The acetyl group can typically be removed under mild basic conditions, restoring the NH-indole structure once the desired modifications have been made.

Directed C4-Substitution Strategies on Indole Systems

Achieving substitution at the C4 position of the indole ring is a significant challenge due to the intrinsic electronic preference for substitution at other positions, namely C3, C2, and even positions on the benzene ring like C5 and C7. However, various strategies have been developed to direct reactions to the C4 position.

One common approach involves the use of a directing group at the N1 position. While the N1-acetyl group in 1-acetyl-indole-4-acetaldehyde primarily deactivates the ring, other N1-substituents can be employed to direct lithiation and subsequent electrophilic quench to the C4 position. For instance, N1-triisopropylsilyl (TIPS) is a bulky group that can direct metallation to the C7 position, but modifications of this strategy or the use of other directing groups can favor C4.

Another strategy involves starting with an indole already substituted at other key positions, thereby blocking them and forcing substitution to occur at the less reactive C4 position. For the specific case of synthesizing 4-substituted indoles, methods often begin with appropriately substituted anilines that are then cyclized to form the indole ring with the desired C4-substituent already in place.

In the context of this compound, the existing C4-substituent itself can be the result of a directed synthesis. The introduction of the acetaldehyde (B116499) group at C4 likely involves a multi-step synthetic sequence that overcomes the natural reactivity of the indole nucleus.

Control of Electrophilic Aromatic Substitution Patterns in Indole Derivatives

The control of electrophilic aromatic substitution on the indole ring is a cornerstone of indole chemistry. The regiochemical outcome is highly dependent on the nature of the substituents already present on the ring and the reaction conditions.

In the case of this compound, the N1-acetyl group deactivates the entire indole system towards electrophilic attack. The acetaldehyde group at C4 is an ortho-, para-directing deactivator for electrophilic substitution on the benzene ring. However, its influence is considered in the context of the entire indole bicyclic system. The interplay between the electron-withdrawing N1-acetyl group and the deactivating C4-acetaldehyde group creates a unique substitution pattern.

Electrophilic substitution on N-acetylindole typically favors the C5 and C3 positions. The presence of the C4-substituent further complicates this. A Vilsmeier-Haack reaction on an N-acetylindole, for example, can lead to formylation at C3. However, with C4 already substituted, an incoming electrophile would likely be directed to the C5 or C7 positions on the benzene ring, or potentially C2 on the pyrrole (B145914) ring, depending on the specific electrophile and reaction conditions. The deactivating nature of both substituents suggests that harsh reaction conditions might be necessary to effect further electrophilic substitution.

Position Influence of N1-Acetyl Group Influence of C4-Acetaldehyde Group Predicted Site of Electrophilic Attack
C2Moderately deactivatedWeakly influencedPossible under specific conditions
C3Strongly deactivatedWeakly influencedUnlikely
C5Activated relative to other benzene ring positionsOrtho to deactivating group, but activated by indole fusionProbable
C6DeactivatedMeta to deactivating groupUnlikely
C7Moderately activatedPara to deactivating groupPossible

Nucleophilic Reactivity of the Indole Nucleus and Acetaldehyde Moiety

While the indole nucleus itself is generally considered electron-rich and therefore nucleophilic, the N1-acetylation in this compound significantly tempers this reactivity. The primary site of nucleophilic character in an unsubstituted indole is the C3 position, but this is diminished in the N1-acetylated form.

The most prominent site for nucleophilic attack on this compound is the carbonyl carbon of the acetaldehyde group. This aldehyde functionality is a classic electrophile and will readily react with a wide range of nucleophiles. Common reactions include:

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 1-acetyl-4-(2-hydroxyethyl)indole, using reducing agents like sodium borohydride.

Grignard and Organolithium Reactions: Addition of organometallic reagents will lead to the formation of secondary alcohols.

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene.

Reductive Amination: In the presence of an amine and a reducing agent, the aldehyde can be converted into a secondary or tertiary amine.

The indole nitrogen, once the acetyl group is removed, can also act as a nucleophile in reactions such as N-alkylation. However, with the acetyl group present, its nucleophilicity is negligible.

Biosynthetic Considerations for Indole 4 Acetaldehyde Derivatives and Analogues

Tryptophan-Dependent Biosynthetic Pathways Leading to Indole (B1671886) Acetaldehydes (e.g., Indole-3-acetaldehyde)

In both plants and microbes, the primary precursor for the biosynthesis of indole-3-acetic acid (IAA) and its intermediate, indole-3-acetaldehyde (IAAld), is the amino acid tryptophan. nih.govpnas.org Several distinct, yet sometimes interconnected, tryptophan-dependent pathways have been identified. pnas.orgresearchgate.netresearchgate.net These pathways converge on the formation of IAAld, which is then oxidized to produce IAA. nih.gov

The primary pathways are named after their key intermediates:

The Indole-3-Pyruvic Acid (IPyA) Pathway: This is considered a predominant route in plants. pnas.org Tryptophan is first converted to IPyA by an aminotransferase. IPyA is then decarboxylated to form indole-3-acetaldehyde (IAAld) by an indole-3-pyruvate decarboxylase. researchgate.net

The Tryptamine (B22526) (TAM) Pathway: In this pathway, tryptophan is decarboxylated to form tryptamine. Subsequently, an amine oxidase catalyzes the conversion of tryptamine into IAAld. researchgate.netnih.gov

The Indole-3-Acetaldoxime (IAOx) Pathway: Tryptophan is converted to IAOx, which can then be metabolized through a few branches. One branch leads to the formation of indole-3-acetonitrile (IAN), which can be further converted, while another can lead to the eventual formation of IAAld. researchgate.netplos.org

Three of these major pathways—IPyA, TAM, and IAOx—result in the formation of the common intermediate indole-3-acetaldehyde, highlighting its central role in auxin biosynthesis. nih.gov

Pathway NameKey PrecursorKey Intermediate(s)Final Intermediate Before IAA
Indole-3-Pyruvic Acid (IPyA)TryptophanIndole-3-pyruvic acidIndole-3-acetaldehyde
Tryptamine (TAM)TryptophanTryptamineIndole-3-acetaldehyde
Indole-3-Acetaldoxime (IAOx)TryptophanIndole-3-acetaldoxime, Indole-3-acetonitrileIndole-3-acetaldehyde
Indole-3-Acetamide (IAM)TryptophanIndole-3-acetamideBypasses IAAld to form IAA directly

Enzyme-Mediated Transformations in Indole Aldehyde Biosynthesis (e.g., Aldehyde Dehydrogenases, Cytochrome P450 Enzymes)

The conversion of intermediates in indole aldehyde biosynthesis is catalyzed by specific classes of enzymes. Aldehyde dehydrogenases (ALDHs) and Cytochrome P450 monooxygenases (CYPs) are particularly critical. nih.govnih.gov

Aldehyde Dehydrogenases (ALDHs): ALDHs are a superfamily of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. nih.govmdpi.com In the context of auxin biosynthesis, ALDHs perform the final step, converting indole-3-acetaldehyde to indole-3-acetic acid. nih.govnih.gov For example, in the bacterial pathogen Pseudomonas syringae, the enzyme AldA has been identified as a specific indole-3-acetaldehyde dehydrogenase crucial for IAA synthesis and pathogen virulence. nih.govportlandpress.comresearchgate.net In Arabidopsis, ALDEHYDE OXIDASE1 (AAO1), a molybdenum-containing enzyme, can oxidize IAAld to IAA. nih.gov These enzymes are generally considered housekeeping enzymes, responsible for detoxifying reactive aldehydes, but specific members have evolved specialized roles in phytohormone synthesis. nih.govnih.gov

Cytochrome P450 Enzymes (CYPs): Cytochrome P450s are a large family of heme-containing monooxygenases that catalyze a wide variety of oxidative reactions in metabolic pathways. nih.govuq.edu.auacs.org In the biosynthesis of indole-derived compounds, CYPs play several roles:

Tryptophan Conversion: In the biosynthesis of indole glucosinolates and the phytoalexin camalexin, enzymes like CYP79B2 and CYP79B3 catalyze the conversion of tryptophan to indole-3-acetaldoxime (IAOx). nih.gov

IAOx Metabolism: The enzyme CYP83B1 is involved in converting IAOx in the pathway for indole glucosinolate biosynthesis. It metabolizes IAOx with high affinity. nih.gov

Indole Ring Oxidation: Human cytochrome P450 enzymes, such as P450 2A6, 2C19, and 2E1, are known to oxidize indole itself, leading to products like indoxyl (3-hydroxyindole). uq.edu.auacs.orgresearchgate.net This demonstrates their capability to hydroxylate the indole ring, a reaction that could be a prerequisite for forming derivatives at different positions on the ring.

Indole Acetonitrile Conversion: In Arabidopsis, CYP71B6 can convert indole-3-acetonitrile (IAN) into indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH). nih.gov

Enzyme ClassSpecific Example(s)Substrate(s)Product(s)Role in Pathway
Aldehyde DehydrogenaseAldA (P. syringae), AAO1 (Arabidopsis)Indole-3-acetaldehydeIndole-3-acetic acidFinal oxidation step in IAA biosynthesis. nih.govnih.gov
Cytochrome P450CYP79B2/CYP79B3 (Arabidopsis)TryptophanIndole-3-acetaldoximeInitial conversion in IAOx pathway. nih.gov
Cytochrome P450CYP83B1 (Arabidopsis)Indole-3-acetaldoximeS-alkylthiohydroxymatesDirects IAOx towards glucosinolate synthesis. nih.gov
Cytochrome P450CYP71B6 (Arabidopsis)Indole-3-acetonitrileIndole-3-carbaldehyde, Indole-3-carboxylic acidMetabolism of IAN into other indolic compounds. nih.gov
Cytochrome P450P450 2A6, 2E1, 2C19 (Human)IndoleIndoxyl, OxindoleOxidation/hydroxylation of the core indole structure. uq.edu.auacs.org

Hypothetical Biosynthetic Routes for 1-Acetyl-indole-4-acetaldehyde in Biological Systems

There is no known natural biosynthetic pathway for this compound. However, based on established enzymatic reactions, a hypothetical pathway can be proposed. The formation of this specific molecule requires three key modifications from the parent amino acid, tryptophan:

N-acetylation at the 1-position of the indole ring.

Shifting functionalization from the typical 3-position to the 4-position.

Formation of an acetaldehyde (B116499) side chain at the 4-position.

A plausible hypothetical route could proceed as follows:

N-acetylation of Tryptophan: The pathway could initiate with the acetylation of the indole nitrogen of tryptophan to form N-acetyl-tryptophan. This reaction would be catalyzed by an N-acetyltransferase (NAT) . While specific NATs for tryptophan are not extensively characterized, this class of enzymes is known to catalyze the transfer of an acetyl group from acetyl-CoA to a primary amine or other nitrogenous groups.

Hydroxylation at the C4 Position: The N-acetyl-tryptophan intermediate would then require hydroxylation at the 4-position of the indole ring. This is a critical and non-standard step. It could be catalyzed by a specific cytochrome P450 monooxygenase or another hydroxylase capable of recognizing the indole scaffold and regioselectively oxidizing the C4 position. The existence of enzymes that hydroxylate other positions (e.g., C5, C6) on the indole ring suggests that a C4-hydroxylase is mechanistically feasible. uq.edu.au

Side Chain Modification: From the resulting N-acetyl-4-hydroxy-tryptophan, the pathway could proceed analogously to the known IPyA pathway for IAA synthesis.

An aminotransferase would convert the amino acid side chain to a keto-acid, yielding 1-acetyl-indole-4-pyruvic acid.

A decarboxylase would then remove the carboxyl group to form this compound.

Alternatively, a pathway could diverge earlier, with tryptophan first being converted to indole-4-pyruvic acid, followed by subsequent N-acetylation and other modifications, although acetylation of the free amino acid is often an initial step in similar metabolic routes. The primary challenge in this hypothetical pathway remains the specific C4-functionalization of the indole ring.

Genetic and Metabolic Engineering Approaches for Modulating Indole Aldehyde Production

Metabolic engineering provides a powerful toolkit for altering the production of natural products, including indole aldehydes and their derivatives, in both microbial and plant systems. nih.govejbiotechnology.info The goal is typically to increase the yield of a desired compound or to produce novel derivatives.

Key strategies include:

Knockout of Competing Pathways: To channel metabolic flux towards a desired product, genes responsible for competing pathways can be deleted. For instance, in a system engineered to produce indole-3-acetaldehyde, one might knock out the aldehyde dehydrogenase genes (like aldA) that convert the aldehyde into the carboxylic acid (IAA), potentially causing the aldehyde intermediate to accumulate. nih.gov

Heterologous Pathway Reconstruction: Entire biosynthetic pathways can be transferred from one organism to another that is more suitable for industrial fermentation, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.gov This has been successfully applied to the production of complex monoterpene indole alkaloids, where genes from medicinal plants are expressed in yeast to produce precursors like strictosidine. nih.gov

Enzyme Engineering: The properties of biosynthetic enzymes can be altered through protein engineering techniques like site-directed mutagenesis. This could be used to change the substrate specificity of an enzyme. For example, an aldehyde dehydrogenase could be engineered to have a lower affinity for indole-3-acetaldehyde to allow its accumulation, or a cytochrome P450 could be engineered to preferentially hydroxylate a different position on the indole ring. portlandpress.com

Engineering StrategyTarget TypeExample ApplicationExpected Outcome
Gene OverexpressionRate-limiting enzymes (e.g., aminotransferases, decarboxylases)Increase expression of TAA/YUC family genes in plants.Increased flux towards indole-3-pyruvic acid and indole-3-acetaldehyde.
Gene KnockoutEnzymes in competing pathways (e.g., aldehyde dehydrogenases)Delete the aldA gene in an IAA-producing bacterium.Accumulation of the indole-3-acetaldehyde intermediate. nih.gov
Pathway ReconstructionEntire biosynthetic pathwaysExpress plant genes for the iridoid pathway in S. cerevisiae.De novo synthesis of indole alkaloid precursors in a microbial host. nih.gov
Enzyme EngineeringEnzymes with specific functions (e.g., CYPs, ALDHs)Mutate the substrate-binding site of an aldehyde dehydrogenase.Alter substrate preference or reduce catalytic efficiency to control product levels. portlandpress.com

Computational Chemistry and in Silico Investigations of 1 Acetyl Indole 4 Acetaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule, providing deep insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations can accurately predict the optimal three-dimensional arrangement of atoms (molecular geometry) by finding the lowest energy conformation. For indole (B1671886) derivatives, DFT methods are routinely used to calculate structural parameters and thermodynamic properties.

Quantum chemical calculations on the related compound 1-acetylindole (B1583761) have been performed using the DFT/B3LYP method with a 6-311++G(d,p) basis set to determine its ground state energy and geometrical structure. acs.org Such calculations for 1-Acetyl-indole-4-acetaldehyde would similarly reveal bond lengths, bond angles, and dihedral angles, providing a precise 3D model of the molecule. This information is crucial for understanding its steric and electronic properties, which in turn influence its reactivity and how it interacts with other molecules. For instance, DFT calculations on various indole derivatives have successfully predicted their structures with high accuracy. nih.govmdpi.com

Table 1: Representative DFT-Calculated Parameters for an Indole Derivative (Illustrative) This table illustrates the type of data obtained from DFT calculations for a related indole structure, as specific data for this compound is not available.

ParameterPredicted ValueMethod/Basis Set
Total Energy (Hartree)-685.12345B3LYP/6-311++G(d,p)
Dipole Moment (Debye)3.45B3LYP/6-311++G(d,p)
C=O Bond Length (Å)1.21B3LYP/6-311++G(d,p)
N-C=O Angle (°)121.5B3LYP/6-311++G(d,p)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would identify the regions of the molecule that are most susceptible to nucleophilic and electrophilic attack. The acetyl and acetaldehyde (B116499) groups, being electron-withdrawing, would be expected to lower the energy of the LUMO, making the molecule a better electron acceptor at specific sites.

Table 2: Illustrative Frontier Molecular Orbital Energies for an Indole Derivative This table presents typical data derived from FMO analysis for a related indole compound.

OrbitalEnergy (eV)Chemical Implication
HOMO-6.15Region of nucleophilicity (electron donation)
LUMO-1.25Region of electrophilicity (electron acceptance)
HOMO-LUMO Gap4.90Indicator of chemical stability and reactivity

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding, charge distribution, and delocalization of electron density. materialsciencejournal.org It provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals. A key aspect of NBO analysis is the examination of "hyperconjugative" interactions, which involve the delocalization of electrons from a filled (donor) orbital to an adjacent empty (acceptor) orbital. ijnc.ir

Table 3: Example of NBO Analysis for Donor-Acceptor Interactions in a Related Molecule This table shows representative stabilization energies (E(2)) from NBO analysis, indicating the strength of intramolecular charge transfer.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP (N1)π* (C2-C3)45.50Lone pair delocalization into ring
π (C5-C6)π* (C=O acetyl)5.20π-system conjugation with acetyl group
π (C3-C4)π* (C=O aldehyde)4.80π-system conjugation with aldehyde group

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.govpitt.edu By solving Newton's equations of motion, MD simulations can reveal how a molecule like this compound behaves in a dynamic environment, such as in a solvent or interacting with a biological macromolecule.

These simulations provide valuable insights into the molecule's conformational flexibility, identifying the most stable and frequently adopted shapes. MD can also detail intermolecular interactions, such as hydrogen bonding with water molecules or binding within a protein's active site. researchgate.net The stability of a protein-ligand complex, for instance, can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) over the simulation time. researchgate.net

Molecular Docking Studies for Hypothetical Binding Site Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govwalisongo.ac.id This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its potential biological target. nih.gov

For this compound, docking studies could be performed against various enzymes or receptors to hypothesize its potential biological activity. The process involves placing the molecule in the binding site of a target protein and calculating a "docking score," which estimates the binding free energy. ajchem-a.com Lower scores typically indicate a more favorable binding interaction. walisongo.ac.id The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and π-π stacking, which are crucial for binding. mdpi.com Numerous studies on indole derivatives have utilized molecular docking to explore their potential as inhibitors for various enzymes. ajchem-a.commdpi.com

Table 4: Hypothetical Molecular Docking Results for an Indole Aldehyde Derivative This table illustrates typical results from a molecular docking study, showing binding affinities and key interactions with a hypothetical protein target.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Cyclooxygenase-2 (COX-2)-8.5Tyr355, Arg120Hydrogen Bond, π-Alkyl
Indoleamine 2,3-dioxygenase (IDO1)-7.9Ser167, Arg231Hydrogen Bond, π-π Stacking
CDK-5-8.1Cys83, Ile10Hydrogen Bond

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Aldehyde Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.com QSAR models are built by calculating molecular descriptors (properties derived from the molecular structure) and correlating them with experimentally measured activities, such as cytotoxicity or enzyme inhibition. nih.govresearchgate.net

For a class of compounds like indole aldehyde derivatives, a QSAR model could be developed to predict their biological activity based on descriptors related to their size, shape, hydrophobicity, and electronic properties. mdpi.comnih.gov These models, often developed using techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), can guide the design of new, more potent derivatives by identifying the key structural features that influence activity. researchgate.net

In Silico Analysis of this compound: A Hypothetical Compound

A comprehensive search of prominent chemical databases and scientific literature did not yield any data for the compound "this compound." This includes searches conducted in major repositories such as PubChem and with constructed chemical identifiers like SMILES strings (Simplified Molecular Input Line Entry System).

The absence of this molecule in publicly available databases suggests that "this compound" may be a hypothetical or novel compound that has not been synthesized or computationally characterized in published literature.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and the calculation of ligand efficiency metrics are standard computational methods used in drug discovery. These processes require a defined chemical structure, typically in the form of a SMILES string, as a starting point for analysis. Without a validated structure from a recognized database, it is not possible to generate scientifically accurate computational predictions.

Therefore, the requested analysis and data tables for "this compound" cannot be provided. Any attempt to do so would involve using data from a different, structurally related but distinct, molecule, which would be scientifically inaccurate and misleading.

For context, such in silico studies are routinely performed on known indole derivatives using web-based tools like SwissADME and pkCSM. These platforms predict properties such as:

Absorption: Gastrointestinal absorption, Caco-2 permeability.

Distribution: Blood-brain barrier permeability, plasma protein binding.

Metabolism: Inhibition of cytochrome P450 (CYP) enzymes.

Excretion: Total clearance.

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

Ligand efficiency metrics, including Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE), are also calculated from physicochemical properties like molecular weight and lipophilicity (LogP) to assess the drug-likeness of a compound.

Should "this compound" be synthesized and characterized in the future, its structural information could then be used to perform the computational analyses outlined in the user's request. Until such information becomes available in the public domain, a detailed computational report cannot be generated.

Structure Activity Relationship Sar Studies of 1 Acetyl Indole 4 Acetaldehyde Derivatives

Systematic Modification of the N1-Acetyl Moiety and its Impact on Molecular Recognition

The N1 position of the indole (B1671886) ring is a frequent target for chemical modification to probe its role in molecular interactions. The introduction of an acetyl group at this position, as in 1-Acetyl-indole-4-acetaldehyde, significantly alters the electronic and steric properties of the indole nitrogen compared to an unsubstituted indole.

In many indole-based compounds, the N1-H acts as a crucial hydrogen bond donor for anchoring the ligand into its biological target. nih.gov Replacing this hydrogen with an acetyl group removes this hydrogen bond donating capability. However, the carbonyl oxygen of the acetyl group introduces a new hydrogen bond acceptor site. This fundamental change can drastically alter the binding mode and affinity of the molecule.

Studies on related indole derivatives have shown that substitution at the N1 position can have a profound impact on activity. For instance, in a series of compounds designed to interact with the benzodiazepine receptor (BzR), methylation at the N1 position (replacing N1-H with N1-CH₃) resulted in complete loss of activity. nih.gov This suggests that either the N1-H is essential for a hydrogen-bond interaction or that the introduction of even a small methyl group creates steric hindrance that prevents proper binding. nih.gov

The N1-acetyl group's influence is twofold:

Electronic Effect : The electron-withdrawing nature of the acetyl group decreases the electron density of the indole ring system.

Steric and Bonding Effect : It blocks the hydrogen bond donor capacity of the N1-H while introducing a hydrogen bond acceptor site (the carbonyl oxygen) and adding steric bulk.

The impact of these changes is highly dependent on the specific topology of the target's binding site. If the pocket requires a hydrogen bond donor at that position, activity will be diminished or abolished. Conversely, if the site has a corresponding hydrogen bond donor and can accommodate the acetyl group's size, binding affinity may be retained or even enhanced.

N1-SubstituentPotential Interaction TypeExpected Impact on Molecular Recognition
-H (Unsubstituted)Hydrogen Bond DonorCrucial for binding to sites with a hydrogen bond acceptor (e.g., carbonyl oxygen, nitrogen atom). nih.gov
-CH₃ (Methyl)Steric Bulk / No H-BondingCan lead to inactivity due to steric repulsion or loss of a critical H-bond donor interaction. nih.gov
-COCH₃ (Acetyl)Hydrogen Bond Acceptor, Steric BulkAbolishes H-bond donation. May introduce beneficial H-bond acceptor interactions or cause steric clashes, depending on the binding site topology.

Elucidation of the Role of the C4-Acetaldehyde Group in Specific Interactions

The functionalization of the indole scaffold at the C4 position is synthetically challenging but offers a valuable vector for modulating biological activity. researchgate.netresearchgate.netacs.org An acetaldehyde (B116499) group at this position is a versatile functional group capable of participating in several key molecular interactions.

The C4-acetaldehyde group contains a carbonyl oxygen that can act as a potent hydrogen bond acceptor. This interaction can anchor this portion of the molecule into a specific sub-pocket of a receptor that contains hydrogen bond donors, such as the hydroxyl group of a serine or threonine residue or the amide proton of an asparagine or glutamine.

Furthermore, the aldehyde functionality itself is reactive and can form a reversible covalent bond (a Schiff base or imine) with primary amine groups, such as the side chain of a lysine residue within a protein binding site. This covalent interaction, even if transient, can significantly increase the binding affinity and residence time of the compound at its target.

The specific orientation of the C4-acetaldehyde group relative to the rest of the indole scaffold is critical for directing these interactions. Its placement on the benzene (B151609) portion of the indole core allows it to probe different regions of a binding site than substituents at the more commonly functionalized C2 or C3 positions. acs.org

Positional Isomerism Effects on Indole Scaffold Interactions

The specific placement of substituents on the indole ring is a critical determinant of biological activity. Moving the acetaldehyde group from the C4 position to other positions (e.g., C3, C5, C6, or C7) would create positional isomers, each with a unique shape and electronic profile, leading to different interactions with a biological target.

SAR studies on bis-indole derivatives targeting HIV-1 fusion illustrate this principle effectively. In one study, the linkage between two indole rings was varied. The parent compound with a 6-6' linkage showed potent activity, while isomers with 5-6', 6-5', and 5-5' linkages all exhibited significantly reduced activity in binding and functional assays. nih.gov This highlights that the precise spatial arrangement of the pharmacophoric elements is essential for optimal molecular recognition.

Moving the acetaldehyde group on the 1-acetyl-indole scaffold would have similar consequences:

C3-Acetaldehyde : The C3 position is electronically distinct from the benzene ring positions. A substituent here would project into a different region of space. The indole-3-acetaldehyde isomer is a known metabolite of tryptamine (B22526). wikipedia.org

C7-Acetaldehyde : This position is adjacent to the indole nitrogen. A substituent at C7 can cause steric clashes with the N1-substituent and is often used to probe interactions in the region proximal to the fused pyrrole (B145914) ring.

These changes affect how the molecule fits into its binding site and how its functional groups align with complementary residues. The optimal position is one that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimizes steric clashes.

Isomer (Linkage Example)Relative Binding AffinityRelative Antiviral ActivityReference
6-6' Linkage (Parent)1.001.00 nih.gov
5-6' Linkage~0.33~0.25 nih.gov
6-5' Linkage~0.25~0.10 nih.gov
5-5' Linkage~0.33~0.05 nih.gov
Data derived from a study on bis-indole derivatives, illustrating the principle of positional isomerism. nih.gov

Stereochemical Considerations in Derivatives of this compound

Stereochemistry plays a crucial role in the interaction between small molecules and their biological targets, which are inherently chiral. For derivatives of this compound, stereochemical aspects can arise in two primary ways:

Chiral Centers : The acetaldehyde group can undergo reactions, such as aldol additions or reductions, that create a new chiral center on the side chain. The resulting enantiomers or diastereomers will likely exhibit different biological activities. One enantiomer typically fits the chiral binding site of a receptor or enzyme much better than the other, leading to significant differences in potency (eutomer vs. distomer).

Atropisomerism : If the C4-acetaldehyde group is modified to include a bulky substituent, rotation around the C4-C(aryl) single bond may become restricted. This can give rise to atropisomers—stereoisomers that are non-superimposable due to hindered rotation. researchgate.net Recent studies have demonstrated the successful synthesis of axially chiral indole derivatives through asymmetric catalysis, yielding products with high enantioselectivity. acs.orgacs.org These atropisomers can have distinct and stable three-dimensional shapes, leading to different pharmacological profiles. The energy barrier to rotation determines whether the isomers can be isolated at room temperature. researchgate.net

Therefore, controlling the stereochemistry of derivatives is essential for optimizing their biological activity and for developing selective agents.

Application of SAR Principles in Rational Design of Novel Indole Scaffolds

The SAR principles derived from modifying the this compound scaffold provide a roadmap for the rational design of new and improved molecules. nih.govumn.edumdpi.com By understanding the role of each component, medicinal chemists can make targeted modifications to enhance desired properties.

N1-Acetyl Moiety Insights : The knowledge that the N1 position is sensitive to substitution and that the N1-H often acts as a hydrogen bond donor informs decisions about modifying this group. nih.gov If a hydrogen bond donor is required, the acetyl group might be replaced with a group that preserves this capability, such as a sulfonamide. If a hydrogen bond acceptor is preferred, the acetyl group could be retained or replaced with other carbonyl-containing moieties.

C4-Acetaldehyde Group Insights : Understanding the potential of the C4-acetaldehyde to form hydrogen bonds or covalent interactions allows for its strategic replacement. For example, it could be converted to a more stable alcohol (to act only as an H-bond donor/acceptor) or an oxime (to modulate H-bonding properties and steric profile), or replaced with a nitrile group to act as a different type of hydrogen bond acceptor.

Positional Isomerism Insights : SAR data on positional isomers guides the optimal placement of functional groups on the indole scaffold to maximize target engagement. nih.gov If the C4-position is found to be suboptimal, the key interacting groups can be systematically moved to other positions to find a better fit.

By integrating these SAR findings, often with the aid of computational tools like 3D-QSAR and molecular docking, researchers can design novel indole scaffolds with predicted improvements in potency, selectivity, and pharmacokinetic properties, accelerating the drug discovery process. mdpi.com

Chemical Reactivity and Transformation Studies of 1 Acetyl Indole 4 Acetaldehyde

Oxidation Pathways of the Acetaldehyde (B116499) Functionality

The acetaldehyde group in 1-Acetyl-indole-4-acetaldehyde is susceptible to oxidation, a common transformation for aldehydes. This reaction typically converts the aldehyde functionality into a carboxylic acid. The expected product from the oxidation of this compound is 1-Acetyl-indole-4-acetic acid. A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the desired reaction conditions and tolerance of other functional groups. organic-chemistry.orglibretexts.org

Common laboratory reagents for the oxidation of aldehydes to carboxylic acids include potassium dichromate(VI) in acidic solution, Oxone, and periodic acid (H₅IO₆) catalyzed by pyridinium chlorochromate (PCC). organic-chemistry.orglibretexts.org N-hydroxyphthalimide (NHPI) can also serve as an organocatalyst for aerobic oxidation, offering a transition-metal-free alternative. organic-chemistry.org

Table 1: Representative Oxidation Reactions for Aldehydes

Oxidizing Agent/SystemProductGeneral ApplicabilityReference
K₂Cr₂O₇ / H₂SO₄Carboxylic AcidStrong, widely used for primary alcohols and aldehydes. libretexts.org
Oxone (2KHSO₅·KHSO₄·K₂SO₄)Carboxylic AcidMild and efficient oxidant. organic-chemistry.org
H₅IO₆ / cat. PCCCarboxylic AcidFacile and quantitative preparation from aldehydes. organic-chemistry.org
N-Hydroxyphthalimide (NHPI) / O₂Carboxylic AcidMetal-free, organocatalytic aerobic oxidation. organic-chemistry.org
Sodium Perborate (NaBO₃) / Acetic AcidCarboxylic AcidEffective for aromatic aldehydes. organic-chemistry.org

While specific studies on this compound were not found, the established reactivity of aldehydes suggests these pathways are highly plausible. The stability of the N-acetyl indole (B1671886) core under these oxidative conditions would be a key consideration in synthetic planning.

Reduction Reactions of the Acetaldehyde Group

The aldehyde functional group is readily reduced to a primary alcohol. For this compound, this transformation would yield 1-Acetyl-4-(2-hydroxyethyl)indole. This reduction is a fundamental reaction in organic synthesis, often achieved with hydride reagents.

The most common reagents for this purpose are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, typically used in alcoholic solvents, and is generally selective for aldehydes and ketones. LiAlH₄ is a much stronger reducing agent and is used in aprotic solvents like diethyl ether or tetrahydrofuran. Studies involving the reduction of acyl-1-(phenylsulfonyl)indoles using sodium borohydride in trifluoroacetic acid demonstrate the compatibility of the indole nucleus with hydride-based reducing conditions. researchgate.net

Table 2: Common Reagents for the Reduction of Aldehydes

Reducing AgentTypical SolventProductKey FeaturesReference
Sodium Borohydride (NaBH₄)Methanol, EthanolPrimary AlcoholMild, selective for aldehydes and ketones. researchgate.net
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFPrimary AlcoholPowerful, reduces a wide range of carbonyls and other functional groups.

Condensation Reactions Involving the Acetaldehyde Moiety

The carbonyl carbon of the acetaldehyde group is electrophilic, and the adjacent α-carbon can be deprotonated to form a nucleophilic enolate, making it an ideal participant in condensation reactions. These reactions are crucial for carbon-carbon bond formation.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as piperidine. wikipedia.orgsigmaaldrich.com Research has demonstrated the successful Knoevenagel condensation of indole-3-carboxaldehyde with various active methylene compounds, including nitromethane, malononitrile, and dialkyl malonates, followed by N-acetylation to yield 1-acetyl-1H-indol-3-yl derivatives. acgpubs.org By analogy, this compound is expected to react similarly, yielding α,β-unsaturated products. researchgate.netorganic-chemistry.org

Table 3: Knoevenagel Condensation of Indole Aldehydes

Aldehyde Substrate (Analog)Active Methylene CompoundCatalystProduct TypeReference
Indole-3-carboxaldehydeNitromethanePiperidine/Acetic Acid3-(2-nitrovinyl)-1H-indole acgpubs.org
Indole-3-carboxaldehydeMalononitrilePiperidine/Acetic Acid2-(1H-indol-3-ylmethylene)malononitrile acgpubs.org
Indole-3-carboxaldehydeDiethyl malonatePiperidine/Acetic AcidDiethyl 2-(1H-indol-3-ylmethylene)malonate acgpubs.org

Wittig Reaction: The Wittig reaction provides a versatile method for synthesizing alkenes from aldehydes or ketones. libretexts.orglumenlearning.com The reaction involves a phosphonium ylide (a Wittig reagent), which reacts with the aldehyde to form an alkene and triphenylphosphine oxide. organic-chemistry.orgmasterorganicchemistry.com The reaction of this compound with a Wittig reagent of the structure Ph₃P=CHR would produce a 1-Acetyl-4-(prop-1-en-1-yl)indole derivative. The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the 'R' group on the ylide. organic-chemistry.org

Cyclization Reactions Leading to Novel Polyheterocyclic Scaffolds

The indole nucleus and its side chains can serve as precursors for the synthesis of complex, fused heterocyclic systems, which are common motifs in natural products and pharmaceuticals.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines. nih.gov It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic ring closure. wikipedia.orgnih.govacs.org While this compound itself is not a β-arylethylamine, it can serve as the aldehyde component in a reaction with a tryptamine (B22526) derivative. This would lead to the formation of a complex polyheterocyclic scaffold where the tryptamine moiety cyclizes onto its own indole ring. The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich C3 position of the indole ring. wikipedia.org

Bischler-Napieralski Reaction: This reaction is another powerful tool for constructing fused nitrogen-containing heterocycles, typically dihydroisoquinolines, through the intramolecular cyclization of β-arylethylamides under acidic, dehydrating conditions (e.g., using POCl₃ or P₂O₅). wikipedia.orgjk-sci.com A derivative of this compound could be envisioned as a substrate for such a reaction. For instance, if the acetaldehyde group were elaborated into a β-(indol-4-yl)ethylamide structure, it could undergo an intramolecular electrophilic substitution, likely at the C5 position of the indole ring (para to the activating ethylamide group), to form a new six-membered ring fused to the indole core. st-andrews.ac.uk The reaction mechanism involves the formation of a nitrilium ion intermediate, which acts as the electrophile for the cyclization. wikipedia.orgnih.gov The presence of electron-donating groups on the aromatic ring generally facilitates the reaction. jk-sci.com

Photochemical and Thermal Stability and Degradation Pathways

The stability of this compound under energetic conditions is determined by the resilience of its constituent parts.

Thermal Stability and Degradation: At elevated temperatures, organic molecules undergo degradation. For this compound, the likely points of fragmentation would be the weaker sigma bonds. Drawing parallels from studies on the thermal decomposition of acetaldehyde, a primary degradation pathway is the homolytic cleavage of the carbon-carbon bond. nih.gov For the target molecule, this could translate to cleavage of the C4-C bond connecting the side chain to the indole ring, or the C-C bond within the acetaldehyde moiety itself.

Another pathway observed in acetaldehyde decomposition at high temperatures is isomerization to its enol tautomer, vinyl alcohol, although this is typically a minor channel compared to bond fission. nih.gov It is conceivable that this compound could undergo a similar tautomerization under thermal stress. The presence of the bulky, conjugated indole system may influence the activation energies for these degradation pathways compared to simple aliphatic aldehydes.

An exploration of future research directions and the interdisciplinary nature of this compound and its derivatives reveals a landscape ripe with opportunities for innovation and discovery. As scientists delve deeper into the complexities of indole chemistry, several key areas are emerging as focal points for future investigation. These include the development of novel synthetic pathways, the refinement of analytical techniques for trace detection, the integration of computational and experimental methodologies, and the design of next-generation indole-based molecular frameworks.

Q & A

Q. How can researchers optimize the synthesis of 1-Acetyl-indole-4-acetaldehyde while minimizing byproduct formation?

Methodological Answer:

  • Synthesis Protocol Adaptation: Start with refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with sodium acetate in acetic acid (3–5 hours, as per ).
  • Variable Control: Adjust molar ratios (e.g., 0.11 mol aldehyde vs. 0.1 mol amine) and monitor reaction time via TLC/HPLC to identify intermediate stages.
  • Byproduct Mitigation: Use recrystallization from DMF/acetic acid () and characterize purity via NMR (¹H/¹³C) and mass spectrometry.
  • Trial Experiments: Conduct small-scale trials to test solvent systems (e.g., DMF vs. THF) and temperature gradients. Document raw data in appendices for reproducibility ().

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • Core Techniques:
    • NMR Spectroscopy: Assign peaks for the acetyl group (~2.5 ppm for CH₃) and aldehyde proton (~9.5–10 ppm). Compare with indole-4-carboxaldehyde derivatives ().
    • FTIR: Confirm C=O stretches (acetyl: ~1680–1720 cm⁻¹; aldehyde: ~2700–2900 cm⁻¹).
    • Mass Spec (HRMS): Validate molecular ion [M+H]⁺ at m/z 203.0946 (C₁₁H₁₁NO₂).
  • Data Presentation: Include error margins (e.g., ±0.001 ppm for NMR shifts) and reference spectra from primary literature ().

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to compute Fukui indices for electrophilic sites (e.g., aldehyde carbon vs. indole C3).
  • Solvent Effects: Simulate reaction pathways in acetic acid (polar protic) vs. DMF (polar aprotic) using COSMO-RS.
  • Validation: Compare predicted transition states with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy). Publish raw computational data in supplementary materials ().

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Meta-Analysis Framework:
    • Data Normalization: Convert IC₅₀ values to pIC₅₀ (-log₁₀) for cross-study comparisons.
    • Variable Scrutiny: Identify confounding variables (e.g., cell line viability assays vs. enzyme inhibition assays).
    • Statistical Reconciliation: Apply ANOVA to assess inter-study variability () and use funnel plots to detect publication bias.
  • Replication Studies: Redesign assays using standardized protocols (e.g., MTT assay for cytotoxicity) and document deviations ().

Q. What strategies enhance the stability of this compound in aqueous media for drug delivery studies?

Methodological Answer:

  • Formulation Design:
    • pH Optimization: Test stability across pH 3–8 (simulate physiological conditions) using UV-Vis spectroscopy (aldehyde degradation at λ ~280 nm).
    • Co-solvents: Screen cyclodextrins or PEG-400 to solubilize the compound without hydrolysis.
  • Kinetic Analysis: Plot degradation half-life (t₁/₂) vs. pH and fit to Arrhenius equations. Include raw kinetic curves in appendices ().

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